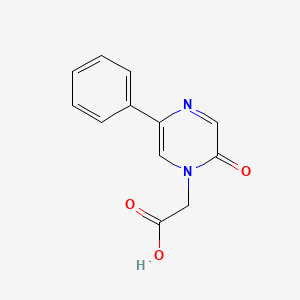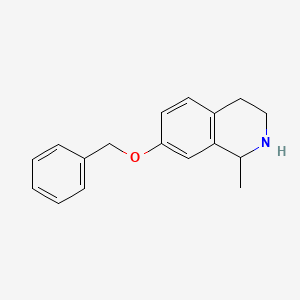
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid, also known as OPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OPPA belongs to the class of pyrazine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
作用機序
The mechanism of action of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to inhibit the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has also been shown to possess anti-tumor activity. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid a potential candidate for the development of new anti-cancer drugs.
実験室実験の利点と制限
One of the advantages of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is its ease of synthesis. It can be synthesized in a laboratory setting using relatively simple methods. Another advantage is its wide range of biological activities. (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs.
One of the limitations of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is its lack of in vivo data. Most of the studies on (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid have been conducted in vitro, and more research is needed to determine its efficacy in vivo. Another limitation is its potential toxicity. Although (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to be relatively safe, more research is needed to determine its long-term effects on human health.
将来の方向性
There are several future directions for research on (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid. One direction is the development of new anti-inflammatory drugs based on (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid. Another direction is the investigation of its potential applications in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine its efficacy in vivo and its long-term effects on human health.
合成法
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid can be synthesized using a variety of methods, including the reaction of 2-oxo-1,2-dihydropyrazine-3-carboxylic acid with phenylacetic acid in the presence of a suitable catalyst. Another method involves the reaction of 2,5-dibromo-1,4-benzoquinone with phenylhydrazine followed by the addition of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid. The synthesis of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory activity. (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This makes (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has also been shown to possess antioxidant properties. It has been demonstrated to scavenge free radicals and protect cells from oxidative damage. This makes (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid a potential candidate for the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2-oxo-5-phenylpyrazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-6-13-10(7-14(11)8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZLROACQKLGIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2384234.png)

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)
![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)


![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)
![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)
![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)
![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)

